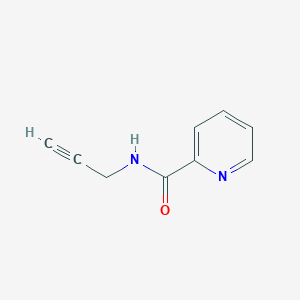
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide is a complex organic compound characterized by the presence of chlorophenyl and pyridazinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, using chlorinated benzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent product quality. Solvent selection and purification steps are also critical to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dichlorophenyl)butanamide
- 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)butanamide
Uniqueness
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide is unique due to its specific arrangement of chlorophenyl and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dichlorophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-12-15(22)7-8-16(18)23/h3-10,12H,1-2,11H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUGSGQTJQNQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2399840.png)

![2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile](/img/structure/B2399843.png)
![1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2399844.png)
![2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2399845.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2399848.png)
![2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane](/img/structure/B2399849.png)
![2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid](/img/structure/B2399850.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2399853.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)
